Pomstafib-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H66N2O20P2 |

|---|---|

Molecular Weight |

1101.0 g/mol |

IUPAC Name |

[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C52H66N2O20P2/c1-49(2,3)45(57)64-31-68-75(61,69-32-65-46(58)50(4,5)6)73-41-27-18-35(28-42(41)74-76(62,70-33-66-47(59)51(7,8)9)71-34-67-48(60)52(10,11)12)29-53-43(55)30-63-38-23-19-36(20-24-38)44(56)54-37-21-25-40(26-22-37)72-39-16-14-13-15-17-39/h13-28H,29-34H2,1-12H3,(H,53,55)(H,54,56) |

InChI Key |

ZGQKQAXJQMLWPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aspirin

As "Pomstafib-2" appears to be a hypothetical compound, this technical guide has been prepared using Aspirin (acetylsalicylic acid) as a well-documented substitute to demonstrate the requested format and content. All data and mechanisms described herein pertain to Aspirin.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), exerts its primary therapeutic effects through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][[“]][3] This guide details the molecular mechanism of action, focusing on the inhibition of the arachidonic acid pathway, and provides relevant quantitative data and experimental methodologies.

Core Mechanism of Action

Aspirin's principal mechanism involves the irreversible acetylation of a serine residue within the active site of both COX-1 (PTGS1) and COX-2 (PTGS2) isoenzymes.[1][4][5] This covalent modification permanently deactivates the enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and homeostatic prostanoids, including prostaglandins and thromboxanes.[1][3][6][7]

-

COX-1 Inhibition: Aspirin is more potent in inhibiting COX-1 than COX-2.[6] The irreversible inhibition of COX-1 in platelets is crucial for its antiplatelet effect. By blocking the production of thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor, aspirin reduces the risk of thrombotic events.[1][3][6] This effect lasts for the entire lifespan of the platelet (approximately 8-9 days) because platelets lack a nucleus and cannot synthesize new COX-1 enzymes.[3]

-

COX-2 Inhibition: Inhibition of the inducible COX-2 isoform is responsible for aspirin's anti-inflammatory, analgesic, and antipyretic properties.[1][3] COX-2 is typically upregulated at sites of inflammation and mediates the production of prostaglandins that cause pain, fever, and inflammation.[4][6][8]

-

Aspirin-Triggered Lipoxins: A unique consequence of aspirin's action is the acetylation of COX-2, which alters its enzymatic activity. Instead of producing pro-inflammatory prostaglandins, the aspirin-modified COX-2 enzyme generates 15-epi-lipoxins (also known as aspirin-triggered lipoxins or ATLs).[1][[“]][3][9] These lipid mediators are anti-inflammatory and contribute to the resolution of inflammation.[[“]][3]

Signaling Pathway

The primary pathway affected by aspirin is the arachidonic acid metabolic cascade. Cellular stimulation leads to the release of arachidonic acid from membrane phospholipids. This substrate is then available for metabolism by COX enzymes. Aspirin intervenes at this critical step.

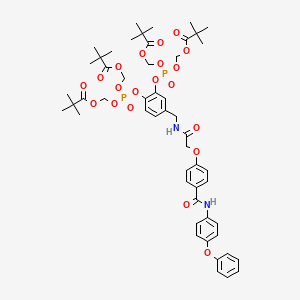

Caption: Aspirin's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of aspirin are summarized below.

Table 1: Inhibitory Potency of Aspirin against COX Isoforms

| Parameter | COX-1 | COX-2 | Selectivity (COX-2/COX-1) | Reference(s) |

| IC₅₀ (µM) | ~3.5 | ~30 | ~8.6 | [4] |

| IC₅₀ (µM) | 3.57 | 29.3 | ~8.2 | [10] |

| IC₅₀ (µM) | 1.3 | >100 | >77 | [11] |

| IC₅₀ values can vary based on the specific assay conditions. |

Table 2: Key Pharmacokinetic Parameters of Aspirin

| Parameter | Value | Unit | Reference(s) |

| Bioavailability | 80 - 100 | % | [3] |

| Protein Binding | 80 - 90 | % | [3] |

| Metabolism | Rapidly hydrolyzed to salicylic acid | - | [3][12][13] |

| Half-life (Aspirin) | 15 - 20 | minutes | [13] |

| Half-life (Salicylate) | 2 - 3 | hours (dose-dependent) | [14] |

| Time to Peak Plasma | ~1 | hour (non-enteric coated) | [6] |

| Excretion | Renal | - | [9][12] |

Experimental Protocols

5.1 Protocol: In Vitro COX Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a common method to determine the IC₅₀ of a compound against purified COX-1 and COX-2 enzymes.

Caption: Workflow for a typical in vitro COX enzyme inhibition assay.

Methodology Details:

-

Reagent Preparation: Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and dilute purified ovine COX-1 or human recombinant COX-2, heme cofactor, and the test inhibitor (Aspirin) to desired concentrations.[15]

-

Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the reaction buffer, heme, and the COX enzyme. Add the test inhibitor at various concentrations (or vehicle for control). Incubate for a set time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.[15][16][17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., final concentration of 10 µM).[15]

-

Reaction Termination: After a precise incubation time (e.g., 2 minutes), terminate the reaction by adding a stop solution, such as stannous chloride or hydrochloric acid.[15][16] This reduces the PGH2 produced to the more stable PGE2.

-

Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of COX inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[16]

Conclusion

The mechanism of action of Aspirin is centered on the irreversible acetylation and subsequent inhibition of COX-1 and COX-2 enzymes.[1][3] This dual inhibition effectively blocks the production of pro-inflammatory prostaglandins and pro-thrombotic thromboxanes, accounting for its wide range of therapeutic effects. Furthermore, the unique modification of COX-2 to produce anti-inflammatory lipoxins adds another layer to its pharmacological profile.[[“]][9] The quantitative data and experimental protocols provided herein offer a foundational understanding for professionals in drug development and research.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.aap.org [publications.aap.org]

- 14. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Pomstafib-2: A Technical Guide to a Selective STAT5b Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Pomstafib-2, a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5b (STAT5b). This compound is the pivaloyloxymethyl ester prodrug of Stafib-2, designed to enhance cell permeability. Its primary mechanism of action is the selective inhibition of the STAT5b SH2 domain, a critical node in oncogenic signaling pathways, particularly in certain hematological malignancies. This guide details the core pharmacology of this compound, including its primary target, mechanism of action, and the downstream cellular consequences of its activity. Quantitative data on its efficacy are presented, along with detailed protocols for key experimental assays. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of this compound for research and development purposes.

Introduction

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in mediating cellular responses to cytokines and growth factors. Among the seven identified STAT members, STAT5a and STAT5b are highly homologous and are often collectively referred to as STAT5. However, emerging evidence suggests distinct roles for each isoform in both normal physiology and disease. Notably, STAT5b has been identified as a key driver in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and other myeloproliferative neoplasms.

In many of these malignancies, the constitutive activation of upstream tyrosine kinases, such as Bcr-Abl, leads to the persistent phosphorylation and subsequent activation of STAT5b. Activated STAT5b dimerizes, translocates to the nucleus, and promotes the transcription of genes essential for cell proliferation, survival, and resistance to apoptosis. Consequently, the targeted inhibition of STAT5b represents a promising therapeutic strategy.

This compound has been developed as a selective inhibitor of STAT5b. As a prodrug of Stafib-2, it is designed for improved cellular uptake, where it is subsequently hydrolyzed to its active form. This guide will delve into the technical details of this compound, providing a valuable resource for researchers in the field of oncology and drug discovery.

Core Pharmacology

Primary Target: STAT5b SH2 Domain

The primary molecular target of the active form of this compound (Stafib-2) is the Src Homology 2 (SH2) domain of the STAT5b protein. The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. In the context of STAT5b activation, its SH2 domain is crucial for the dimerization of two phosphorylated STAT5b monomers, a prerequisite for their nuclear translocation and transcriptional activity. By binding to the STAT5b SH2 domain, Stafib-2 allosterically inhibits this critical protein-protein interaction, thereby preventing the formation of active STAT5b dimers.

Mechanism of Action

This compound acts as a selective inhibitor of STAT5b signaling. Its mechanism can be summarized in the following steps:

-

Cellular Uptake: As a pivaloyloxymethyl ester prodrug, this compound readily crosses the cell membrane.

-

Activation: Intracellular esterases cleave the pivaloyloxymethyl groups, releasing the active inhibitor, Stafib-2.

-

Target Engagement: Stafib-2 selectively binds to the SH2 domain of STAT5b.

-

Inhibition of Dimerization: This binding event prevents the interaction between the SH2 domain of one STAT5b monomer and the phosphotyrosine residue of another, thus inhibiting dimerization.

-

Blockade of Nuclear Translocation: Without dimerization, STAT5b cannot translocate to the nucleus.

-

Suppression of Gene Transcription: The inhibition of nuclear translocation prevents STAT5b from binding to the promoters of its target genes.

-

Induction of Apoptosis: In cancer cells dependent on STAT5 signaling for survival, the inhibition of this pathway leads to the induction of programmed cell death (apoptosis).

Quantitative Data

The inhibitory activity of Stafib-2 and the cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| Stafib-1 | Binding Assay | STAT5b SH2 Domain | Ki | 44 nM | [1] |

| Stafib-2 | Binding Assay | STAT5b SH2 Domain | Ki | 9 nM | [1] |

Table 1: In Vitro Binding Affinity of Stafib Compounds

| Compound | Cell Line | Assay | Parameter | Concentration | Effect |

| This compound | K562 (STAT5b-GFP transfected) | Western Blot | p-STAT5b Inhibition | 10 µM | Significant Inhibition |

| This compound | K562 (STAT5b-GFP transfected) | Western Blot | p-STAT5b Inhibition | 20 µM | Strong Inhibition |

| This compound | K562 | Apoptosis Assay | Apoptosis Induction | 10 µM | Significant Increase |

| This compound | K562 | Apoptosis Assay | Apoptosis Induction | 20 µM | Strong Increase |

Table 2: Cellular Activity of this compound in K562 Leukemia Cells

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Bcr-Abl/STAT5b signaling pathway and this compound inhibition.

References

Pomstafib-2: A Selective STAT5b Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of Pomstafib-2, a novel and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b). This compound is the pivaloyloxymethyl ester prodrug of Stafib-2, designed for enhanced cell permeability. Stafib-2 itself is a potent inhibitor that targets the SH2 domain of STAT5b, a critical component of the JAK-STAT signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting STAT5b in various disease contexts, particularly in oncology.

Introduction to STAT5 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a crucial role in cellular signaling.[1][2][3] Upon activation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1][4] The STAT5 proteins, STAT5a and STAT5b, are highly homologous and are encoded by two separate genes.[1] They are pivotal in regulating essential cellular functions such as proliferation, differentiation, and survival.[1][4]

Aberrant or constitutive activation of STAT5 is a hallmark of numerous human cancers, including hematological malignancies and solid tumors, where it contributes significantly to tumor cell survival and malignant progression.[1][3][5] This makes STAT5 a compelling target for therapeutic intervention. While STAT5a and STAT5b share a high degree of homology, they can have non-redundant functions, with STAT5b often identified as a key driver of tumorigenesis. The development of selective inhibitors for STAT5b is therefore a promising strategy in cancer therapy.

This compound: Mechanism of Action and Selectivity

This compound is a cell-permeable prodrug that is intracellularly converted to its active form, Stafib-2. Stafib-2 selectively binds to the SH2 domain of STAT5b.[6] The SH2 domain is crucial for the recruitment of STAT5 to phosphorylated cytokine receptors and for the subsequent phosphorylation and activation of STAT5 by JAKs.[7] By binding to the SH2 domain, Stafib-2 disrupts this interaction, thereby inhibiting the tyrosine phosphorylation and activation of STAT5b.[6][8][9] This targeted inhibition of STAT5b signaling ultimately leads to the suppression of downstream gene expression and can induce apoptosis in cancer cells that are dependent on the STAT5 pathway for their survival.[6][8][9]

A key advantage of this compound is its high selectivity for STAT5b over the closely related STAT5a.[6][8] This selectivity is attributed to specific interactions within the SH2 domain of STAT5b. This specificity allows for the precise investigation of STAT5b-mediated functions and offers a more targeted therapeutic approach, potentially minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for Stafib-2 (the active form of this compound) and this compound, as reported in the literature.

| Compound | Parameter | Value | Target | Assay | Reference |

| Stafib-2 | Ki | 9 nM | STAT5b SH2 Domain | Not Specified | [6] |

| Stafib-1 | Ki | 44 nM | STAT5b SH2 Domain | Not Specified | [6] |

Table 1: Binding Affinity of Stafib Inhibitors

| Compound | Parameter | Value | Cell Line | Assay | Reference |

| This compound | IC50 | 1.5 µM | K562 (human leukaemia) | Inhibition of STAT5b phosphorylation | [8] |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Inhibition of STAT5b Phosphorylation in Cultured Cells

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of STAT5b in a cellular context.

Cell Line: Human K562 leukemia cells, which harbor the Bcr-Abl fusion protein leading to constitutive STAT5 activation.[6][8]

Methodology:

-

Cell Culture and Treatment: K562 cells are cultured in appropriate media. For experiments, cells are seeded and treated with varying concentrations of this compound for a specified duration (e.g., 1 to 8 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting:

-

Cell lysates are subjected to SDS-PAGE to separate proteins by size.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT5b (p-STAT5b).

-

A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

The signal is detected using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT5b.

-

-

Quantification: The intensity of the p-STAT5b and total STAT5b bands is quantified using densitometry. The ratio of p-STAT5b to total STAT5b is calculated for each treatment condition and normalized to the vehicle control.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of STAT5b phosphorylation is determined by plotting the normalized data against the log of the inhibitor concentration and fitting to a dose-response curve.

Apoptosis Assay

Objective: To assess the ability of this compound to induce apoptosis in STAT5-dependent cancer cells.

Cell Line: K562 (STAT5-dependent) and a control cell line that is not dependent on STAT5 signaling (e.g., MDA-MB-231).[6]

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Apoptosis Staining:

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in different quadrants (live, early apoptotic, late apoptotic, necrotic) is determined based on the fluorescence signals of Annexin V and the viability dye.

-

-

Data Analysis: The percentage of apoptotic cells (early and late) is plotted against the concentration of this compound to demonstrate a dose-dependent induction of apoptosis.

Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

STAT5 Signaling Pathway and this compound Inhibition

Workflow for Evaluating this compound Efficacy

Logical Flow of this compound's Mechanism of Action

References

- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Pomstafib-2 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pomstafib-2, a selective inhibitor of Signal Transducer and Activator of Transcription 5b (STAT5b), and its role in the induction of apoptosis. This compound, a cell-permeable prodrug of Stafib-2, offers a potent and selective mechanism for targeting malignancies dependent on the STAT5 signaling pathway.[1][2][3] This document details the molecular mechanism of this compound, its effects on key apoptotic markers, comprehensive experimental protocols for its study, and quantitative data to support its pro-apoptotic activity.

Introduction: The STAT5 Signaling Axis in Cancer

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical intracellular transcription factors that mediate cellular responses to a host of cytokines and growth factors.[4] The JAK/STAT signaling pathway is integral to regulating cell proliferation, differentiation, and survival.[5] In many hematological malignancies and solid tumors, the STAT5 protein, particularly the STAT5b isoform, is constitutively activated, leading to the upregulation of anti-apoptotic genes such as those in the Bcl-2 family and promoting cell survival and proliferation.[6][7][8] This makes STAT5b a compelling target for cancer therapy.[1][9] this compound has emerged as a highly selective, nanomolar inhibitor of STAT5b activation, providing a valuable tool for both research and potential therapeutic development.[1][2]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by selectively inhibiting the tyrosine phosphorylation of STAT5b.[1][2] As a pivaloyloxymethyl ester, this compound is cell-permeable, allowing it to reach its intracellular target.[10] Once inside the cell, it is converted to its active form, Stafib-2, which binds to the SH2 domain of STAT5b with high affinity (Ki = 9 nM).[1][2] This binding event prevents the phosphorylation of STAT5b, which is a requisite step for its dimerization, nuclear translocation, and transcriptional activity.[11] By blocking STAT5b's function, this compound effectively downregulates the expression of key survival proteins, thereby tilting the cellular balance towards apoptosis.[10]

Signaling Pathway

The induction of apoptosis by this compound is initiated by the inhibition of the STAT5b signaling cascade. In cancer cells with constitutively active STAT5, such as K562 leukemia cells, this pathway is a critical driver of cell survival.[10] The inhibition of STAT5b phosphorylation by this compound leads to a downstream cascade involving the intrinsic mitochondrial pathway of apoptosis. This includes the downregulation of anti-apoptotic Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of effector caspases.

References

- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The role of STATs in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial STAT5A promotes metabolic remodeling and the Warburg effect by inactivating the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-apoptotic role of STAT5 in haematopoietic cells and in the pathogenesis of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are STAT5B inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. STAT5 - Wikipedia [en.wikipedia.org]

The Prodrug Nature of Pomstafib-2: A Technical Guide

This technical guide provides an in-depth exploration of the core principles behind Pomstafib-2 as a prodrug, designed for researchers, scientists, and professionals in drug development. We will delve into its mechanism of action, the experimental protocols for its characterization, and the quantitative data supporting its activity.

Introduction to the Prodrug Strategy of this compound

The development of effective and specific inhibitors for intracellular targets is often hampered by the poor cell permeability of the active compounds. This is particularly true for molecules containing charged groups, such as phosphates or phosphonates, which are generally unable to cross the lipophilic cell membrane. The prodrug approach is a widely used strategy to overcome this limitation.[1] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often at the target site.[2]

This compound is a pivaloyloxymethyl (POM) ester prodrug of the active STAT5b inhibitor, Stafib-2.[3][4] Stafib-2 itself is a potent and selective inhibitor of the STAT5b SH2 domain, with a Ki value in the nanomolar range.[5][6] However, as a bisphosphate-containing molecule, its cellular uptake is limited. To address this, the negatively charged phosphonate groups of Stafib-2 are masked with lipophilic pivaloyloxymethyl groups to create this compound.[3][4] This modification neutralizes the charge and increases the molecule's lipophilicity, facilitating its passive diffusion across the cell membrane.

Once inside the cell, this compound is designed to be cleaved by intracellular esterases.[4] This enzymatic hydrolysis releases the active drug, Stafib-2, along with the byproducts formaldehyde and pivalic acid.[4] The liberated Stafib-2 can then bind to the SH2 domain of STAT5b, preventing its phosphorylation and subsequent activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compounds, Stafib-1 and Stafib-2.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | IC50 (STAT5b Phosphorylation) | 1.5 µM | STAT5b-GFP-transfected K562 | [3] |

| Stafib-2 | Ki (STAT5b) | 9 nM | Fluorescence Polarization Assay | [5][6] |

| Stafib-1 | Ki (STAT5b) | 44 nM | Fluorescence Polarization Assay | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the prodrug nature and activity of this compound.

Prodrug Conversion Assay

This assay is designed to quantify the intracellular conversion of this compound to its active form, Stafib-2.

Objective: To measure the intracellular concentrations of this compound and Stafib-2 over time in K562 cells.

Materials:

-

K562 human chronic myelogenous leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Stafib-2 (as a standard)

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile with 0.1% formic acid (for extraction)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a final concentration of 10 µM this compound. Include a vehicle control (e.g., DMSO).

-

Time Course: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), harvest the cells.

-

Cell Lysis and Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Sample Analysis:

-

Collect the supernatant containing the extracted compounds.

-

Analyze the samples by LC-MS/MS to quantify the concentrations of this compound and Stafib-2.

-

Generate standard curves for both this compound and Stafib-2 to ensure accurate quantification.

-

-

Data Analysis: Plot the intracellular concentrations of this compound and Stafib-2 as a function of time to determine the rate of conversion.

Cell Permeability Assay

This protocol describes a Caco-2 cell permeability assay to assess the ability of this compound to cross a model of the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Initiation:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add this compound (e.g., at a final concentration of 10 µM) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

-

Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.

Western Blot for STAT5b Phosphorylation

This protocol details the method for assessing the inhibitory effect of this compound on STAT5b phosphorylation in K562 cells.[3]

Objective: To determine the dose-dependent inhibition of STAT5b phosphorylation by this compound.

Materials:

-

STAT5b-GFP-transfected K562 cells

-

RPMI-1640 medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT5b (Tyr699), anti-STAT5b, anti-GFP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed STAT5b-GFP-transfected K562 cells and treat with increasing concentrations of this compound (e.g., 0, 0.5, 1, 1.5, 2.5, 5 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-STAT5b and total STAT5b (or GFP as a loading control for the transfected protein) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-STAT5b signal to the total STAT5b signal. Plot the normalized values against the this compound concentration to determine the IC50.[3]

Visualizations

Prodrug Activation and Mechanism of Action

Caption: Intracellular activation of the this compound prodrug.

Bcr-Abl/STAT5b Signaling Pathway and Inhibition by Stafib-2

Caption: Bcr-Abl/STAT5b signaling pathway and the point of inhibition by Stafib-2.

References

- 1. STAT5 activation by BCR-Abl contributes to transformation of K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Development of Pomstafib-2: A Selective, Cell-Permeable Inhibitor of STAT5b

A Technical Guide on the Discovery, Development, and Preclinical Evaluation of a Potent Transcription Factor Inhibitor

This technical whitepaper details the discovery and development of Pomstafib-2, a cell-permeable prodrug of the potent and selective STAT5b inhibitor, Stafib-2. Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical signaling protein and transcription factor that, when constitutively activated, is implicated in the progression of various human cancers, including leukemias. The development of selective small molecule inhibitors for STAT proteins has been a significant challenge due to the high degree of structural similarity among family members, particularly between STAT5a and STAT5b. This document outlines the rational design approach, from the initial identification of a lead compound to the creation of a cell-active agent, and provides detailed experimental protocols for the key assays used in its characterization.

From Stafib-1 to Stafib-2: Optimization of a Selective STAT5b Inhibitor

The journey to this compound began with the discovery of Stafib-1, a selective inhibitor of the STAT5b SH2 domain. The SH2 domain is crucial for the dimerization and subsequent activation of STAT proteins, making it an attractive target for therapeutic intervention. While Stafib-1 showed promising selectivity for STAT5b over the highly homologous STAT5a, further optimization was undertaken to enhance its inhibitory potency.

Rational drug design principles led to the development of Stafib-2. This optimization resulted in a significant improvement in binding affinity for STAT5b.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of Stafib-1 and Stafib-2 against STAT5b and STAT5a were quantified using fluorescence polarization assays and isothermal titration calorimetry to determine their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Compound | Target | Ki (nM)[1] | IC50 (nM) | Selectivity (STAT5a/STAT5b) |

| Stafib-1 | STAT5b | 44[1][2] | - | >50-fold[3] |

| Stafib-1 | STAT5a | >2500 | - | |

| Stafib-2 | STAT5b | 9 [1][2] | 82 [4] | ~21-fold [4] |

| Stafib-2 | STAT5a | - | 1700 [4] |

The Challenge of Cell Permeability and the Genesis of this compound

Despite its high potency and selectivity, Stafib-2 exhibited poor cell permeability due to the presence of negatively charged phosphate groups, limiting its utility in cell-based assays and as a potential therapeutic agent.[4] To overcome this limitation, a prodrug strategy was employed. This compound was designed by masking the phosphate groups of Stafib-2 with pivaloyloxymethyl (POM) esters. This modification neutralizes the negative charges, rendering the molecule more lipophilic and facilitating its passive diffusion across the cell membrane. Once inside the cell, the POM groups are cleaved by intracellular esterases, releasing the active Stafib-2 molecule.[2][5]

Cellular Activity of this compound

The efficacy of this compound was evaluated in human K562 leukemia cells, which exhibit constitutive STAT5 activation.[5][6] Treatment with this compound led to a dose-dependent and selective inhibition of STAT5b phosphorylation, a key step in its activation, with minimal effect on STAT5a phosphorylation.[2] This selective inhibition of STAT5b signaling ultimately induced apoptosis in a STAT5-dependent manner.[2][6]

Quantitative Cellular Activity

The half-maximal inhibitory concentration (IC50) for the inhibition of STAT5b phosphorylation in K562 cells was determined by Western blot analysis.

| Compound | Cellular Assay | Cell Line | IC50 (µM)[2] |

| This compound | STAT5b Phosphorylation Inhibition | K562 | 1.5[2] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT5b Inhibition

This assay measures the binding of an inhibitor to the STAT5b SH2 domain by monitoring changes in the polarization of fluorescently labeled peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT5 - Wikipedia [en.wikipedia.org]

- 3. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Lynchpin of Cellular Signaling: A Technical Guide to STAT5b and Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors. Its activation triggers a cascade of events essential for cell proliferation, differentiation, and survival. Dysregulation of the STAT5b signaling pathway is implicated in a multitude of pathologies, including various cancers, immune disorders, and growth abnormalities. This technical guide provides a comprehensive overview of the foundational research on STAT5b, its signaling mechanisms, and the landscape of inhibitors being developed to therapeutically target this key protein.

The Core Biology of STAT5b

Structure and Domains

STAT5b is a member of the Signal Transducer and Activator of Transcription (STAT) family of proteins. Like other STAT proteins, STAT5b possesses several conserved functional domains that are crucial for its activity:

-

N-Terminal Domain (NTD): Facilitates the formation of STAT5b dimers and higher-order oligomers on DNA, contributing to the stability of transcriptional complexes.

-

Coiled-Coil Domain (CCD): Involved in protein-protein interactions and plays a role in the proper positioning of the DNA-binding domain.

-

DNA-Binding Domain (DBD): Recognizes and binds to specific DNA sequences known as Gamma Interferon Activated Sites (GAS) in the promoter regions of target genes.

-

Linker Domain: A flexible region connecting the DBD and the SH2 domain.

-

Src Homology 2 (SH2) Domain: This highly conserved domain is critical for the recruitment of STAT5b to activated cytokine receptors and for the subsequent dimerization of STAT5b monomers. It specifically recognizes and binds to phosphorylated tyrosine residues.

-

Transactivation Domain (TAD): Located at the C-terminus, this domain is responsible for recruiting transcriptional co-activators to initiate gene transcription.

The Canonical JAK-STAT5b Signaling Pathway

The activation of STAT5b is a tightly regulated process initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-2, IL-3, IL-7) and growth hormones (e.g., GH), to their cognate receptors on the cell surface. This binding event triggers the following cascade:

-

Receptor Dimerization and JAK Activation: Ligand binding induces the dimerization or oligomerization of receptor subunits, bringing the associated Janus kinases (JAKs) into close proximity. This proximity allows the JAKs to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.

-

STAT5b Recruitment and Phosphorylation: The newly created phosphotyrosine motifs on the receptors serve as docking sites for the SH2 domains of cytoplasmic STAT5b monomers. Upon recruitment, JAKs phosphorylate a specific tyrosine residue (Tyr699 in human STAT5b) in the C-terminal region of STAT5b.[1]

-

Dimerization and Nuclear Translocation: This phosphorylation event induces a conformational change in STAT5b, causing it to dissociate from the receptor. The phosphorylated STAT5b monomers then form stable homodimers or heterodimers with the closely related STAT5a, through reciprocal SH2 domain-phosphotyrosine interactions. This dimerization exposes a nuclear localization signal (NLS).

-

DNA Binding and Gene Transcription: The active STAT5b dimer translocates to the nucleus, where its DNA-binding domain recognizes and binds to GAS elements (consensus sequence: TTC(N)3GAA) in the promoters of target genes.[1] By recruiting co-activators, STAT5b initiates the transcription of genes involved in cell growth, proliferation, and survival.

Role in Health and Disease

Proper functioning of the STAT5b pathway is essential for numerous physiological processes, including immune cell development and function, mammary gland development, and somatic growth.[2] However, aberrant STAT5b signaling is a hallmark of several diseases:

-

Cancer: Constitutive activation of STAT5b is frequently observed in a wide range of hematological malignancies (e.g., chronic myeloid leukemia, acute myeloid leukemia) and solid tumors (e.g., prostate, breast, and lung cancer), where it promotes uncontrolled cell proliferation and survival.[3]

-

Immune Disorders: Both loss-of-function and gain-of-function mutations in the STAT5B gene can lead to severe immune dysregulation. Loss-of-function mutations are associated with immunodeficiency and autoimmunity, while gain-of-function mutations can cause inflammatory and allergic conditions.

-

Growth Disorders: Mutations in STAT5B can lead to growth hormone insensitivity syndrome, characterized by short stature.[4]

Inhibition of STAT5b: Therapeutic Strategies

The central role of STAT5b in driving various pathologies has made it an attractive target for therapeutic intervention. Several strategies are being pursued to inhibit its activity, primarily focusing on disrupting key steps in its activation and function.

Classes of STAT5b Inhibitors

2.1.1. SH2 Domain Inhibitors: The SH2 domain is the most targeted region for the development of STAT5b inhibitors. Small molecules that bind to the SH2 domain can prevent the recruitment of STAT5b to activated receptors and/or block the dimerization of phosphorylated STAT5b monomers. This is a highly pursued strategy due to the critical role of the SH2 domain in STAT5b activation.[1]

2.1.2. Phosphorylation Inhibitors: These inhibitors aim to prevent the initial phosphorylation of STAT5b by upstream kinases like JAKs. While many JAK inhibitors indirectly inhibit STAT5b, direct inhibitors of STAT5b phosphorylation are also being investigated.

2.1.3. Dimerization Inhibitors: These compounds are designed to interfere with the formation of STAT5b dimers, a crucial step for its nuclear translocation and DNA binding activity.

2.1.4. DNA-Binding Inhibitors: A less explored strategy involves the development of molecules that directly block the interaction of the STAT5b DNA-binding domain with its target gene promoters.

Quantitative Data on STAT5b Inhibitors

The following tables summarize key quantitative data for a selection of small molecule inhibitors targeting STAT5b.

Table 1: Biochemical Potency of STAT5b Inhibitors

| Inhibitor | Target Domain | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Stafib-1 | SH2 | Fluorescence Polarization | 44 | 154 | [3][5] |

| Stafib-2 | SH2 | Isothermal Titration Calorimetry | 9 | - | [4] |

| IST5-002 | SH2 | Luciferase Reporter | - | 3500 (STAT5b) | [1][6] |

| AC-4-130 | SH2 | Not specified | - | - | [1] |

| SH-4-54 | SH2 | Not specified | 464 (Kd) | - | |

| BP-1-102 | SH2 | DNA-binding | - | >6800 | [7] |

Table 2: Cellular Activity of STAT5b Inhibitors

| Inhibitor | Cell Line(s) | Effect | IC50 (µM) | Reference(s) |

| Pimozide | Ba/F3 FLT3 ITD, MV411 | Reduced cell viability | 3-5 | [2] |

| IST5-002 | K562, CWR22Rv1 | Inhibition of STAT5 phosphorylation | ~1.1 - 1.3 | [8] |

| Pomstafib-2 | Human leukemia cells | Inhibition of STAT5b phosphorylation | 1.5 | [9] |

| AC-4-130 | MV4-11, MOLM-13 | Apoptosis induction | Not specified | [10] |

| SH-4-54 | Glioblastoma stem cells | Cytotoxicity | 0.042 - 0.53 | |

| BP-1-102 | AML2 | Inhibition of STAT5 phosphorylation | < 12.5 | [11] |

Experimental Protocols for Studying STAT5b and Its Inhibitors

This section provides an overview of key experimental methodologies used to investigate the function of STAT5b and to characterize its inhibitors.

Analysis of STAT5b Phosphorylation

Western Blotting: This is the most common method to assess the phosphorylation status of STAT5b.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT5b (pSTAT5b) and total STAT5b.

-

Protocol Outline:

-

Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by electrophoresis on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., BSA or non-fat milk).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT5b (Tyr699). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT5b to normalize for protein loading.

-

Assessment of STAT5b Dimerization

Co-Immunoprecipitation (Co-IP): This technique is used to determine if two proteins interact within a cell, such as the dimerization of STAT5b monomers.

-

Principle: An antibody against a tagged version of STAT5b (e.g., FLAG-STAT5b) is used to pull down the protein from a cell lysate. If another tagged version (e.g., GFP-STAT5b) is dimerized with it, it will also be pulled down and can be detected by Western blotting.[12]

-

Protocol Outline:

-

Cell Transfection and Lysis: Co-transfect cells with constructs expressing differently tagged STAT5b proteins. Lyse the cells in a gentle lysis buffer to maintain protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG).

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second tag (e.g., anti-GFP).

-

Evaluation of STAT5b-DNA Binding

Electrophoretic Mobility Shift Assay (EMSA): EMSA is a classic technique to study protein-DNA interactions in vitro.

-

Principle: A radiolabeled or fluorescently labeled DNA probe containing the STAT5b binding site (GAS element) is incubated with nuclear extracts or purified STAT5b protein. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate more slowly through the gel than the free probe.

-

Protocol Outline:

-

Probe Labeling: Label a double-stranded oligonucleotide containing the GAS consensus sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled probe with nuclear extracts or purified STAT5b protein in a binding buffer.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging.

-

Measurement of STAT5b Transcriptional Activity

Luciferase Reporter Assay: This is a widely used method to quantify the transcriptional activity of STAT5b in cells.

-

Principle: Cells are co-transfected with a plasmid expressing STAT5b and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the STAT5b GAS element. The transcriptional activity of STAT5b is directly proportional to the amount of light produced by the luciferase enzyme.

-

Protocol Outline:

-

Cell Transfection: Co-transfect cells with the STAT5b expression vector and the luciferase reporter construct. A control plasmid expressing Renilla luciferase is often included to normalize for transfection efficiency.

-

Cell Treatment: Treat the cells with a stimulus to activate STAT5b (e.g., a cytokine) and/or with a STAT5b inhibitor.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific transcriptional activity of STAT5b.

-

Characterization of Inhibitor Binding and Target Engagement

Fluorescence Polarization (FP) Assay: FP is a high-throughput screening method to identify and characterize inhibitors that disrupt protein-ligand interactions.

-

Principle: A fluorescently labeled ligand (e.g., a phosphopeptide that binds to the STAT5b SH2 domain) is excited with polarized light. When the small fluorescent ligand is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger STAT5b protein, its tumbling is slower, and the emitted light remains polarized. An inhibitor that displaces the fluorescent ligand will cause a decrease in polarization.

-

Protocol Outline:

-

Assay Setup: In a microplate, combine the fluorescently labeled ligand, the STAT5b protein, and varying concentrations of the test inhibitor.

-

Incubation: Allow the reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the change in polarization against the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of the inhibitor is titrated into a solution of the STAT5b protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

-

Protocol Outline:

-

Sample Preparation: Prepare precise concentrations of the STAT5b protein and the inhibitor in the same buffer.

-

Titration: Perform a series of injections of the inhibitor into the protein solution.

-

Data Acquisition: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cellular Thermal Shift Assay (CETSA): CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment.

-

Principle: The binding of a ligand can stabilize a protein against thermal denaturation. In CETSA, cells are treated with an inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An inhibitor that binds to STAT5b will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to untreated cells.

-

Protocol Outline:

-

Cell Treatment: Treat cells with the inhibitor or a vehicle control.

-

Heating: Heat the cell lysates or intact cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein: Quantify the amount of soluble STAT5b in the supernatant by Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble STAT5b as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

-

Visualizing STAT5b Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: Canonical JAK-STAT5b signaling pathway.

Experimental Workflow Diagram: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

Conclusion

STAT5b remains a compelling and validated target for therapeutic intervention in a range of human diseases, most notably in cancer and immunology. A deep understanding of its structure, function, and signaling pathways is paramount for the rational design and development of effective inhibitors. The experimental methodologies detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of STAT5b signaling and to discover and characterize novel therapeutic agents. As our knowledge of the specific roles of STAT5b in different disease contexts continues to grow, so too will the potential for targeted therapies that can modulate its activity for patient benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Pomstafib-2 in Apoptosis Assays

Introduction

Pomstafib-2 is a novel small molecule compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in common apoptosis assays to characterize its mechanism of action and quantify its cytotoxic effects. The following sections describe methodologies for determining the half-maximal inhibitory concentration (IC50), quantifying apoptotic and necrotic cell populations via flow cytometry, measuring caspase activity, and analyzing the expression of key apoptotic proteins through Western blotting.

Mechanism of Action: Hypothetical Signaling Pathway

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. It is believed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.

Figure 1. Hypothesized intrinsic apoptosis pathway induced by this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines after a 48-hour treatment period.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 12.5 |

| A549 | Lung Cancer | 28.7 |

| MCF-7 | Breast Cancer | 18.2 |

| Jurkat | T-cell Leukemia | 8.9 |

Table 2: Flow Cytometry Analysis of Annexin V/PI Staining in HeLa Cells

| This compound (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |

| 5 | 70.4 ± 3.1 | 18.9 ± 2.2 | 10.7 ± 1.1 |

| 10 | 45.2 ± 2.8 | 35.6 ± 3.5 | 19.2 ± 1.9 |

| 20 | 15.8 ± 1.9 | 55.3 ± 4.1 | 28.9 ± 2.7 |

Table 3: Relative Caspase-3/7 Activity in HeLa Cells

| This compound (µM) | Fold Change in Caspase-3/7 Activity (vs. Control) |

| 0 (Control) | 1.0 |

| 5 | 2.8 ± 0.3 |

| 10 | 5.9 ± 0.6 |

| 20 | 12.4 ± 1.1 |

Experimental Protocols

A general workflow for assessing the apoptotic effects of this compound is outlined below.

Figure 2. General experimental workflow for apoptosis assessment.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Protocol 3: Caspase-3/7 Activity Assay (Luminometric)

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well. Treat with this compound for the desired time (e.g., 24-48 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase activity.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis to quantify the relative expression levels of the target proteins.

Application Notes and Protocols for Pomstafib-2 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pomstafib-2 is a potent and selective cell-permeable prodrug of Stafib-2, an inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b).[1] By selectively targeting the SH2 domain of STAT5b, this compound effectively inhibits its tyrosine phosphorylation, a critical step in its activation.[1][2] In cancer cells where the STAT5 pathway is constitutively active, such as in chronic myeloid leukemia (CML), this inhibition leads to the induction of apoptosis.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, STAT5b phosphorylation, and apoptosis.

Mechanism of Action

In many hematological malignancies, including CML, the Bcr-Abl fusion protein leads to the constitutive activation of the JAK-STAT signaling pathway.[3][4] This results in the constant phosphorylation and activation of STAT5 proteins (STAT5a and STAT5b). Activated STAT5b forms dimers, translocates to the nucleus, and acts as a transcription factor for genes that promote cell proliferation and survival, such as c-Myc, Cyclin D1/D2, and the anti-apoptotic protein Bcl-xL.[5][6]

This compound, as a prodrug, enters the cell where it is converted to its active form, Stafib-2. Stafib-2 then selectively binds to the SH2 domain of STAT5b, preventing its phosphorylation and subsequent activation.[1] This leads to the downregulation of its target genes and ultimately induces apoptosis in cancer cells dependent on the STAT5 signaling pathway.[1][6]

References

- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.abclonal.com [blog.abclonal.com]

- 3. ashpublications.org [ashpublications.org]

- 4. STAT5b in LGL leukemia – a novel therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT5 antagonism of B cell enhancer networks drives leukemia and poor patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Blockage of Signal Transducer and Activator of Transcription 5 Signaling Pathway with Decoy Oligodeoxynucleotides Suppresses Leukemic K562 Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Validating the Inhibitory Effect of Pomstafib-2 on STAT5b Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical transcription factor involved in cellular proliferation, differentiation, and survival.[1] It is activated via phosphorylation by Janus kinases (JAKs) in response to various cytokines and growth factors.[2][3] Upon phosphorylation at a specific tyrosine residue (Y699), STAT5b dimerizes, translocates to the nucleus, and initiates the transcription of target genes.[1][2][3] Dysregulation of the STAT5b signaling pathway is implicated in various diseases, including hematopoietic malignancies.[4][5]

Pomstafib-2 is a selective small-molecule inhibitor designed to target STAT5b signaling.[6] These application notes provide detailed protocols for validating the efficacy of this compound by quantifying its effect on the phosphorylation of STAT5b (pSTAT5b). The following sections describe the STAT5b signaling pathway and provide methodologies for Western Blotting, Flow Cytometry, and Luciferase Reporter Assays to assess the inhibitory action of this compound.

The STAT5b Signaling Pathway

The canonical JAK/STAT5b pathway is initiated by the binding of a cytokine (e.g., IL-2, GM-CSF) or growth factor to its corresponding cell surface receptor.[3][5] This binding event activates receptor-associated JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain.[3] These phosphorylated sites serve as docking points for cytoplasmic STAT5b proteins.[7] Recruited STAT5b is then phosphorylated by the activated JAKs.[7] Phosphorylated STAT5b (pSTAT5b) molecules form homo- or heterodimers, translocate into the nucleus, and bind to specific DNA sequences to regulate gene transcription.[2][3][8] this compound is expected to interfere with this cascade by inhibiting the phosphorylation of STAT5b.[6]

Western Blot Analysis of pSTAT5b

Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation. This protocol allows for the direct visualization of a decrease in pSTAT5b levels relative to total STAT5b in cells treated with this compound.

Experimental Workflow: Western Blot

Protocol: Western Blot for pSTAT5b

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., K562, Ba/F3, or other cytokine-responsive cells) to 70-80% confluency.

-

Starve cells of serum or specific cytokines if necessary to reduce basal pSTAT5b levels.

-

Treat cells with a dose range of this compound for the desired time period. Include a vehicle control (e.g., DMSO).

-

Stimulate cells with an appropriate cytokine (e.g., GM-CSF, IL-2, IL-3) for 15-30 minutes to induce STAT5b phosphorylation.

-

-

Cell Lysis: [9]

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting: [10]

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5b (e.g., anti-pSTAT5b Tyr694/699).[11][12]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT5b to use as a loading control.

-

Quantify band intensities using densitometry software. Normalize the pSTAT5b signal to the total STAT5b signal.

-

Data Presentation: pSTAT5b Inhibition by this compound

| This compound Conc. (µM) | pSTAT5b / Total STAT5b Ratio (Normalized) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 1.00 | ± 0.08 | 0% |

| 0.1 | 0.85 | ± 0.06 | 15% |

| 1.0 | 0.45 | ± 0.05 | 55% |

| 10.0 | 0.12 | ± 0.03 | 88% |

Flow Cytometry Analysis of pSTAT5b

Flow cytometry enables the rapid quantification of pSTAT5b levels within individual cells, making it ideal for analyzing heterogeneous populations and obtaining statistically robust data.

Experimental Workflow: Flow Cytometry

Protocol: STAT5b Luciferase Reporter Assay

[13]1. Cell Culture:

- Use a cell line stably transfected with a luciferase reporter plasmid driven by STAT5 response elements (e.g., STAT5 Luciferase Reporter U937 or Ba/F3 cell lines). [13][14][15] * Plate the cells in a 96-well white-walled plate and allow them to adhere or recover overnight.

-

Treatment and Stimulation:

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with an appropriate cytokine (e.g., GM-CSF for U937 reporter cells) to activate the STAT5b pathway.

-

[13]3. Incubation:

- Incubate the plate for 6-24 hours at 37°C to allow for the expression of the luciferase reporter gene.

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add a luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the luciferin substrate.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from unstimulated control wells.

-

Normalize the signal from treated wells to the stimulated vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

-

Data Presentation: STAT5b-Mediated Luciferase Activity

| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 850,000 | ± 55,000 | 0% |

| 0.1 | 715,000 | ± 48,000 | 16% |

| 1.0 | 350,000 | ± 31,000 | 59% |

| 10.0 | 95,000 | ± 12,000 | 89% |

The protocols outlined in these application notes provide a robust framework for validating the inhibitory effects of this compound on STAT5b phosphorylation. Western blotting offers a direct visual confirmation of pSTAT5b reduction, flow cytometry provides high-throughput, single-cell quantification, and the luciferase reporter assay confirms the functional downstream consequences of inhibiting the pathway. Together, these methods deliver a comprehensive assessment of this compound's mechanism of action for researchers and drug development professionals.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transducer and Activator of Transcription 5b (Stat5b) Serine 193 Is a Novel Cytokine-induced Phospho-regulatory Site That Is Constitutively Activated in Primary Hematopoietic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | STAT5b: A master regulator of key biological pathways [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The STAT5b Pathway Defect and Autoimmunity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. amsbio.com [amsbio.com]

Application Notes and Protocols for Apoptosis Induction in Cancer Research: A Case Study with an Illustrative Compound (Pomstafib-2)

Disclaimer: The compound "Pomstafib-2" is a fictional name used for illustrative purposes in these application notes, as no peer-reviewed data under this name exists in the public domain. The experimental data and protocols provided are based on established methodologies for studying apoptosis-inducing agents in cancer research and are intended to serve as a template.

Introduction

This compound is a novel small molecule inhibitor designed to selectively induce apoptosis in cancer cells. These notes provide an overview of its mechanism of action, protocols for its use in in vitro cancer models, and representative data on its efficacy. The primary mechanism of this compound involves the direct inhibition of anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic cascade.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound (72-hour incubation)

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | 8.5 |

| Jurkat | Acute T-cell Leukemia | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 125.8 |

| A549 | Lung Carcinoma | > 1000 |

| HCT116 | Colorectal Carcinoma | 45.6 |

Table 2: Apoptosis Induction by this compound (100 nM, 24-hour treatment)

| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |

| HL-60 | 78.3% | 12.5x |

| Jurkat | 65.1% | 9.8x |

| HCT116 | 42.5% | 6.2x |

Signaling Pathway of this compound

This compound functions by disrupting the interaction between pro-apoptotic and anti-apoptotic proteins within the BCL-2 family, which are central regulators of the intrinsic apoptosis pathway.

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.

Workflow Diagram:

Caption: Workflow for determining IC50 values.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Addition: Prepare a 2x serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-